molecular formula C15H29NO5 B14476079 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane CAS No. 69978-51-4

16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Cat. No.: B14476079
CAS No.: 69978-51-4
M. Wt: 303.39 g/mol
InChI Key: FEPQERSSODAYKX-UHFFFAOYSA-N
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Description

16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and an azacyclooctadecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves multi-step organic reactions. One common method includes the reaction of a suitable azacyclooctadecane precursor with prop-2-en-1-yl halides under basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 16-(Prop-2-en-1-yl)-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
  • This compound derivatives
  • Other azacyclooctadecane compounds

Uniqueness

This compound is unique due to its multiple ether linkages and the presence of an azacyclooctadecane ring. This structure imparts specific chemical properties, such as high stability and the ability to form complexes with various metal ions, making it distinct from other similar compounds.

Properties

CAS No.

69978-51-4

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

16-prop-2-enyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C15H29NO5/c1-2-3-16-4-6-17-8-10-19-12-14-21-15-13-20-11-9-18-7-5-16/h2H,1,3-15H2

InChI Key

FEPQERSSODAYKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCOCCOCCOCCOCCOCC1

Origin of Product

United States

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